1'-(6-Methoxypyrazin-2-yl)-1,4'-bipiperidine
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Overview
Description
1’-(6-Methoxypyrazin-2-yl)-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(6-Methoxypyrazin-2-yl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1’-(6-Methoxypyrazin-2-yl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(6-Methoxypyrazin-2-yl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(6-Methoxypyrazin-2-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The methoxypyrazinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methoxypyridin-2-yl)piperazine
- 1-(6-Methoxypyrazin-2-yl)methanamine
- (6-Methoxypyridin-2-yl)methanamine
Uniqueness
1’-(6-Methoxypyrazin-2-yl)-1,4’-bipiperidine is unique due to its bipiperidine backbone, which provides structural rigidity and potential for diverse chemical modifications. The methoxypyrazinyl group enhances its chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H24N4O |
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Molecular Weight |
276.38 g/mol |
IUPAC Name |
2-methoxy-6-(4-piperidin-1-ylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C15H24N4O/c1-20-15-12-16-11-14(17-15)19-9-5-13(6-10-19)18-7-3-2-4-8-18/h11-13H,2-10H2,1H3 |
InChI Key |
RMNAZTCHFZNHKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1)N2CCC(CC2)N3CCCCC3 |
Origin of Product |
United States |
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